2-cycloheptylethanol
Overview
Description
2-Cycloheptylethanol is an organic compound with the molecular formula C9H18O. It is a colorless liquid that is used in various chemical and industrial applications. The compound is characterized by a cycloheptyl group attached to an ethanol moiety, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cycloheptylethanol can be synthesized through several methods. One common synthetic route involves the catalytic hydrogenation of phenylethyl alcohol under pressure . This method utilizes a catalyst, typically palladium or platinum, to facilitate the hydrogenation process, converting phenylethyl alcohol to this compound.
Industrial Production Methods
In industrial settings, this compound is often produced through the hydrogenation of cycloheptanone. This process involves the use of a hydrogenation reactor where cycloheptanone is exposed to hydrogen gas in the presence of a metal catalyst, such as nickel or palladium, under elevated temperatures and pressures. The resulting product is then purified through distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Cycloheptylethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cycloheptanone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to cycloheptylmethanol using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Cycloheptanone.
Reduction: Cycloheptylmethanol.
Substitution: 2-cycloheptyl ethyl chloride.
Scientific Research Applications
2-Cycloheptylethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in antiviral treatments.
Industry: It is used in the production of fragrances and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism by which 2-cycloheptylethanol exerts its effects is not fully understood. it is believed to interact with cellular membranes and proteins, potentially disrupting viral replication processes. The compound may inhibit DNA synthesis in viruses, thereby preventing their proliferation .
Comparison with Similar Compounds
2-Cycloheptylethanol can be compared with other similar compounds, such as:
2-Cyclohexylethanol: Similar in structure but with a six-membered ring instead of a seven-membered ring. It is used in similar applications but may have different reactivity and properties.
2-Phenylethanol: Contains a phenyl group instead of a cycloheptyl group. It is widely used in the fragrance industry and has different chemical properties.
The uniqueness of this compound lies in its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six-membered and aromatic counterparts.
Properties
IUPAC Name |
2-cycloheptylethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c10-8-7-9-5-3-1-2-4-6-9/h9-10H,1-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPDUJITFJCPFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90280879 | |
Record name | Cycloheptaneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90280879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4480-98-2 | |
Record name | Cycloheptaneethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004480982 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cycloheptaneethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18973 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cycloheptaneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90280879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-cycloheptylethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cycloheptaneethanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F3F4EEW94 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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